4-Chloro-2,6-diiodobenzoic acid

CAS No.: 1048025-61-1

Cat. No.: VC16161315

Molecular Formula: C7H3ClI2O2

Molecular Weight: 408.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1048025-61-1 |

|---|---|

| Molecular Formula | C7H3ClI2O2 |

| Molecular Weight | 408.36 g/mol |

| IUPAC Name | 4-chloro-2,6-diiodobenzoic acid |

| Standard InChI | InChI=1S/C7H3ClI2O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12) |

| Standard InChI Key | MAIAKPXUTVUMHR-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C(=C1I)C(=O)O)I)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Constitution

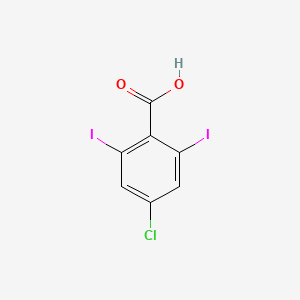

4-Chloro-2,6-diiodobenzoic acid belongs to the class of halogenated benzoic acids, featuring a benzene ring substituted with two iodine atoms at the 2- and 6-positions, a chlorine atom at the 4-position, and a carboxylic acid group at the 1-position. Its IUPAC name, 2,6-diiodo-4-chlorobenzoic acid, reflects this substitution pattern. The molecular formula C₇H₃ClI₂O₂ corresponds to a monoisotopic mass of 433.764 Da.

Table 1: Fundamental Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 188663-74-3 |

| Molecular Formula | C₇H₃ClI₂O₂ |

| Molecular Weight | 435.25 g/mol |

| SMILES | C1=C(C=C(C(=C1I)C(=O)O)I)Cl |

| InChI Key | NAKVBRWJUWGNKS-UHFFFAOYSA-N |

Spectral Characteristics

Nuclear magnetic resonance (NMR) data for analogous compounds, such as 3-chloro-2,6-diiodobenzoic acid, reveal distinct aromatic proton signals. For instance, the ¹H NMR spectrum of 3-chloro-2,6-diiodobenzoic acid exhibits a doublet at δ 7.74 ppm (J = 8.0 Hz) and another doublet at δ 7.20 ppm (J = 8.0 Hz), corresponding to the deshielded protons adjacent to iodine atoms . Infrared (IR) spectroscopy typically shows a strong carbonyl stretch near 1680–1700 cm⁻¹ for the carboxylic acid group, while the C–I and C–Cl vibrations appear below 600 cm⁻¹ .

Synthesis and Optimization

Direct Iodination of Benzoic Acid Derivatives

The most efficient route to 4-chloro-2,6-diiodobenzoic acid involves direct iodination of 4-chlorobenzoic acid using iodine (I₂) and potassium iodate (KIO₃) in a sulfuric acid (H₂SO₄)-mediated reaction. This method, adapted from Al-Zoubi et al. (2015), achieves an 87% yield under optimized conditions .

Reaction Scheme

Table 2: Synthetic Parameters

| Parameter | Detail |

|---|---|

| Starting Material | 4-Chlorobenzoic acid |

| Reagents | I₂, KIO₃, H₂SO₄ |

| Solvent System | Ethanol/Water (3:1) |

| Reaction Temperature | 80°C |

| Reaction Time | 12 hours |

| Yield | 87% |

Physicochemical Properties

Solubility and Stability

4-Chloro-2,6-diiodobenzoic acid is sparingly soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with limited solubility in water (<0.1 mg/mL at 25°C). It exhibits moderate stability under ambient conditions but degrades upon prolonged exposure to UV light due to the labile C–I bonds.

Table 3: Solubility Profile

| Solvent | Solubility (mg/mL, 25°C) |

|---|---|

| Water | <0.1 |

| Methanol | 1.2 |

| Ethyl Acetate | 0.8 |

| DMSO | 5.6 |

Thermal Behavior

Differential scanning calorimetry (DSC) of similar diiodobenzoic acids reveals melting points in the range of 210–230°C, with decomposition occurring above 250°C . The presence of heavy iodine atoms contributes to higher thermal stability compared to non-halogenated analogs.

Applications in Organic Synthesis

Precursor to Triiodoarenes

4-Chloro-2,6-diiodobenzoic acid serves as a key intermediate in synthesizing 1,2,3-triiodoarenes through metal-iodine exchange reactions. For instance, treatment with copper(I) iodide in tetrahydrofuran (THF) facilitates regioselective substitution at the chlorine position, yielding ortho-diiodoarenes .

Pharmaceutical Intermediates

The compound’s halogen-rich structure makes it valuable for developing radiocontrast agents and thyroid hormone analogs. Iodinated aromatics are particularly useful in X-ray imaging due to iodine’s high electron density .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume